molecular formula C12H4S5 B1602061 3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene CAS No. 124796-79-8

3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene

Cat. No.: B1602061
CAS No.: 124796-79-8
M. Wt: 308.5 g/mol
InChI Key: ALYPESYVXOPFNK-UHFFFAOYSA-N
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Description

Thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene is a complex heterocyclic compound that belongs to the family of fused thiophenes. This compound is characterized by its unique structure, which consists of multiple thiophene rings fused together. It is known for its electronic properties and is widely used in the field of organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene typically involves a series of coupling reactions. One common method is the Stille coupling reaction, which involves the reaction of thiophene derivatives with organotin compounds in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.

Industrial Production Methods: In an industrial setting, the production of thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens, alkyl halides, amines; reactions may require catalysts such as Lewis acids or bases and are conducted under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted thiophene derivatives.

Scientific Research Applications

Thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene is primarily related to its electronic properties. The compound’s conjugated structure allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include:

    Charge Transport: The compound facilitates the movement of electrons or holes through its conjugated system, enhancing the performance of electronic devices.

    Interaction with Receptors: In biological systems, derivatives of the compound may interact with specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene can be compared with other similar compounds, such as:

The uniqueness of thieno[2’,3’:4,5]thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene lies in its extended conjugation and multiple fused rings, which enhance its electronic properties and make it highly suitable for advanced applications in organic electronics.

Properties

IUPAC Name

3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4S5/c1-3-13-7-5(1)15-11-9(7)17-10-8-6(2-4-14-8)16-12(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYPESYVXOPFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC3=C2SC4=C3SC5=C4SC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559635
Record name Bisthieno[2',3':4,5]thieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124796-79-8
Record name Bisthieno[2',3':4,5]thieno[3,2-b:2',3'-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene
Reactant of Route 2
3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene
Reactant of Route 3
3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene
Reactant of Route 4
3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene
Reactant of Route 5
3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene
Reactant of Route 6
3,7,10,13,17-pentathiapentacyclo[9.6.0.02,9.04,8.012,16]heptadeca-1(11),2(9),4(8),5,12(16),14-hexaene

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